
Application Notes & Protocols: Ethyl Methyl
Disulfide in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Ethyl methyl disulfide

Cat. No.: B1330212 Get Quote

Prepared by: Gemini, Senior Application Scientist

Abstract
This document provides a comprehensive technical guide for researchers, scientists, and flavor

development professionals on the application of ethyl methyl disulfide (CAS: 20333-39-5) in

flavor chemistry. It moves beyond a simple recitation of facts to offer in-depth protocols, the

scientific rationale behind methodological choices, and practical application insights. This guide

covers the compound's chemical identity, sensory profile, natural occurrence, analytical

quantification, and strategic use in flavor creation, with a focus on ensuring scientific integrity

and validated methodologies.

Introduction: The Role of Disulfides in Savory
Flavors
Volatile sulfur compounds (VSCs) are pivotal in defining the characteristic aromas of many

foods, particularly those in the Allium (onion, garlic) and Brassica (cabbage, broccoli) families.

[1] Among these, the dialkyldisulfides, such as ethyl methyl disulfide (C₃H₈S₂), are of

significant interest to flavor chemists.[2] While often associated with potent, sometimes pungent

aromas, when used at precise, sub-threshold to near-threshold concentrations, these

compounds impart desirable savory, cooked, and complex notes that are difficult to replicate.[3]
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Ethyl methyl disulfide, with its characteristic sulfurous and truffle-like aroma, serves as a

powerful tool in building and enhancing specific flavor profiles, notably in savory applications

like soups, processed meats, and seafood flavors.[1][3] Its importance lies in its ability to bridge

the gap between raw vegetable notes and cooked, savory characters, providing a depth and

authenticity that is highly valued in food product development. This guide details the principles

and procedures for its effective and safe utilization.

Compound Identification and Physicochemical
Properties
A thorough understanding of a flavor compound's physical and chemical properties is

fundamental to its effective application, influencing everything from its release from the food

matrix to its stability during processing.

Chemical Identity
IUPAC Name: (methyldisulfanyl)ethane[1][4]

Synonyms: 2,3-Dithiapentane, Methyl ethyl disulfide[1][4][5]

CAS Registry Number: 20333-39-5[1][4]

Molecular Formula: C₃H₈S₂[1][6]

Molecular Weight: 108.23 g/mol [6]

Physicochemical Data Summary
The behavior of ethyl methyl disulfide in flavor systems is dictated by its volatility, solubility,

and thermal stability. These properties, summarized in Table 1, are critical for its handling,

incorporation into food products, and analysis. Its high volatility, indicated by its boiling point

and vapor pressure, means it contributes significantly to the aroma profile. Its limited water

solubility but good solubility in organic solvents and oils is a key consideration for its application

in different food matrices.[5][7]
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Property Value Source(s)

Physical State
Clear, colorless to pale yellow

liquid
[5][6]

Boiling Point 137 °C at 760 mm Hg [6][7]

Melting Point -105.91 °C [1][8]

Density ~1.020 g/cm³ [1]

Flash Point 32.22 °C (90.00 °F) [3]

Solubility
Insoluble in water; Soluble in

ethanol and non-polar solvents
[7]

LogP 2.30 [1]

Odor Description
Sulfurous, truffle-like, onion,

garlic, cabbage
[1][2][7]

Table 1: Key Physicochemical Properties of Ethyl Methyl Disulfide.

Natural Occurrence and Biosynthesis
Ethyl methyl disulfide is not merely a synthetic flavor additive; it is a natural constituent of

many foods, contributing to their signature aromas.

Prominent Sources: It is found in high concentrations in kohlrabi and is a known volatile

component of the Allium genus (onions, garlic) and the Brassica family (cabbage).[1][2][9] It

has also been identified in other foods such as durian and potato.[6]

Formation Pathway: In these plants, disulfide compounds are typically formed from the

enzymatic breakdown of sulfur-containing precursors, such as S-alk(en)yl-L-cysteine

sulfoxides. When the plant tissue is damaged (e.g., by cutting or chewing), the enzyme

alliinase is released and acts on these precursors to form unstable sulfenic acids. These

intermediates then rapidly rearrange and react to form a variety of volatile sulfur compounds,

including thiosulfinates, which can further decompose into disulfides like ethyl methyl
disulfide.[1]
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Below is a conceptual diagram illustrating the general pathway for the formation of volatile

sulfur compounds in Allium species.
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Caption: Simplified pathway of disulfide formation in plants.

Analytical Protocols for Quantification
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Accurate quantification of ethyl methyl disulfide in a food matrix is essential for quality

control, product development, and understanding flavor stability. The primary challenge is its

volatility and potential for interaction with the matrix. The recommended method is Gas

Chromatography (GC) coupled with a selective detector.

Protocol: Headspace Solid-Phase Microextraction (HS-
SPME) GC-MS
This protocol provides a robust method for extracting and quantifying ethyl methyl disulfide
from a food matrix. HS-SPME is chosen for its solvent-free nature, sensitivity, and minimal

sample preparation.

Rationale for Method Selection:

HS-SPME: This technique concentrates volatile analytes from the headspace above the

sample onto a coated fiber. It is ideal for volatile compounds like ethyl methyl disulfide, as

it avoids the introduction of solvents that could interfere with analysis and minimizes thermal

degradation of the sample.

GC-MS: Gas chromatography provides excellent separation of volatile compounds. Mass

Spectrometry (MS) offers definitive identification based on the mass spectrum of the

compound and sensitive quantification, especially in Selected Ion Monitoring (SIM) mode.[6]

Step-by-Step Protocol:

Sample Preparation:

Weigh 5.0 g of the homogenized food sample (e.g., onion puree, savory sauce) into a 20

mL headspace vial.

Add 5.0 mL of saturated sodium chloride (NaCl) solution. Causality: The salt increases the

ionic strength of the aqueous phase, which "salts out" the volatile nonpolar compounds,

increasing their concentration in the headspace and improving extraction efficiency.

Add an appropriate amount of an internal standard (e.g., 50 µL of 1 ppm 2-methyl-3-

furanthiol in methanol) for accurate quantification.
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Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

SPME Extraction:

Place the vial in a heating block or autosampler agitator set to 60 °C.

Allow the sample to equilibrate for 15 minutes with agitation (250 rpm).

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60

°C. Causality: This fiber type is a combination coating effective for a broad range of

volatiles, including sulfur compounds.

GC-MS Analysis:

Immediately desorb the SPME fiber in the GC inlet for 5 minutes at 250 °C in splitless

mode.

GC Conditions (Example):

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

Oven Program: 40 °C (hold 3 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at

15 °C/min (hold 5 min).

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS Conditions (Example):

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mode: Scan (m/z 35-350) for identification and SIM for quantification.

SIM Ions for Ethyl Methyl Disulfide: m/z 108 (molecular ion), 79, 61.

Quantification:
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Create a calibration curve using standards of ethyl methyl disulfide prepared in a model

matrix similar to the sample.

Calculate the concentration based on the peak area ratio of the analyte to the internal

standard.

Caption: Workflow for HS-SPME GC-MS analysis of ethyl methyl disulfide.

Sensory Evaluation and Application Protocols
The ultimate measure of a flavor ingredient's success is its sensory impact. Proper sensory

evaluation is critical to determine its detection threshold and flavor contribution.

Protocol: Sensory Threshold Determination
This protocol uses the ASTM E679 ascending forced-choice (3-AFC) method to determine the

detection threshold of ethyl methyl disulfide in a specific medium (e.g., water, vegetable oil,

or a simple food base).

Step-by-Step Protocol:

Stock Solution Preparation:

Prepare a 1000 ppm stock solution of ethyl methyl disulfide in a suitable solvent like

ethanol or propylene glycol. Causality: Propylene glycol is a common food-grade solvent

that helps solubilize the disulfide for dilution in aqueous or lipid systems.

From this stock, prepare a series of dilutions in the test medium (e.g., deodorized water)

spanning a wide range of concentrations (e.g., from 10 ppm down to 0.01 ppb).

Triangle Test (3-AFC) Setup:

For each concentration level, present panelists with a set of three samples, two of which

are blanks (the medium only) and one of which contains the diluted disulfide.

The position of the "odd" sample should be randomized across presentations.

Evaluation:
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Instruct panelists to taste or sniff the samples from left to right and identify the sample that

is different from the other two.

Panelists must make a choice, even if they are guessing.

Data Analysis:

Calculate the proportion of correct identifications at each concentration level.

The detection threshold is typically defined as the concentration at which 50% of the panel

can correctly identify the odd sample above the chance level (which is 33.3% for a 3-AFC

test).

Application Protocol: Enhancing a Savory Meat-Free
Broth
This protocol demonstrates how to use ethyl methyl disulfide to add a cooked, savory, and

slightly alliaceous depth to a plant-based broth.

Objective: To transform a basic vegetable broth into a richer, more "meaty" tasting broth.

Materials:

Base vegetable broth (low in sulfur notes).

100 ppm solution of ethyl methyl disulfide in propylene glycol.

Other savory flavor components (e.g., mushroom extract, yeast extract, soy sauce).

Step-by-Step Protocol:

Establish a Control: Heat 500 mL of the base vegetable broth to 60 °C. This is your control

sample.

Benchtop Dosing:

Prepare several 100 mL aliquots of the warm base broth.
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Using a micropipette, dose the aliquots with the 100 ppm ethyl methyl disulfide solution

to achieve different final concentrations. Start low, for example:

Sample A: 1 ppb (add 10 µL)

Sample B: 5 ppb (add 50 µL)

Sample C: 10 ppb (add 100 µL)

Causality: Starting with very low concentrations is crucial for sulfur compounds.

Overdosing can quickly lead to undesirable notes like rotten cabbage or gas.[5] The goal

is to find a level that enhances savoriness without being explicitly identified as a sulfur

note.

Sensory Evaluation:

Allow the samples to sit for 5 minutes for the flavor to equilibrate.

Conduct an informal sensory panel. Compare samples A, B, and C against the control.

Use descriptive language: Does it taste richer? More savory? Does it have a "cooked"

character? At what point does an "onion" or "cabbage" note become too apparent?

Synergistic Blending:

Once an optimal level of ethyl methyl disulfide is determined (e.g., 5 ppb), begin

blending it with other savory building blocks.

Add a small amount of mushroom extract (for umami) and yeast extract (for a roasted

base note) to the broth containing the disulfide.

Evaluate the blend. Causality: Ethyl methyl disulfide works synergistically with umami

and kokumi ingredients. It provides the sharp "top notes" of a cooked savory flavor, while

yeast and mushroom extracts provide the foundational base notes.

Scale-Up and Validation:
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Once the desired flavor profile is achieved on the benchtop, calculate the dosage for a

larger pilot batch.

Validate the flavor profile in the final application, considering any effects of further

processing (e.g., pasteurization), which might alter the final concentration of the volatile

disulfide.

Safety and Regulatory Information
Proper handling and adherence to regulatory guidelines are paramount when working with

concentrated flavor materials.

Handling Precautions: Ethyl methyl disulfide is a flammable liquid.[6][10] It should be

handled in a well-ventilated area or fume hood, away from ignition sources.[10][11] Wear

appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat.[10]

Regulatory Status: Ethyl methyl disulfide is recognized as a flavoring agent by major

regulatory bodies.

FEMA Number: 4040[3][6]

FDA: Listed in the "Substances Added to Food" inventory.[1][6]

JECFA: Evaluated by the Joint FAO/WHO Expert Committee on Food Additives, which

found no safety concern at current levels of intake when used as a flavoring agent.[6]

Conclusion
Ethyl methyl disulfide is a potent and versatile flavor compound that, when used with

precision and a clear understanding of its properties, can significantly enhance the quality of

savory food products. Its ability to impart cooked, truffle-like, and alliaceous notes makes it an

invaluable tool for creating authentic and complex flavor profiles. By employing validated

analytical methods for its quantification and systematic sensory protocols for its application,

flavor chemists can harness its power to develop innovative and appealing food products for

researchers, scientists, and drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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